Technical Documentation Center

3-(5-Bromo-2-ethoxyphenyl)acrylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(5-Bromo-2-ethoxyphenyl)acrylic acid
  • CAS: 575469-48-6

Core Science & Biosynthesis

Foundational

3-(5-Bromo-2-ethoxyphenyl)acrylic acid CAS 575469-48-6 properties

An In-depth Technical Guide to 3-(5-Bromo-2-ethoxyphenyl)acrylic acid (CAS 575469-48-6) Introduction: A Molecule of Interest in Medicinal Chemistry 3-(5-Bromo-2-ethoxyphenyl)acrylic acid, a member of the substituted cinn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(5-Bromo-2-ethoxyphenyl)acrylic acid (CAS 575469-48-6)

Introduction: A Molecule of Interest in Medicinal Chemistry

3-(5-Bromo-2-ethoxyphenyl)acrylic acid, a member of the substituted cinnamic acid family, represents a class of organic compounds garnering significant attention from researchers in drug discovery and materials science. Cinnamic acid and its derivatives are well-regarded for their diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The core structure, featuring an α,β-unsaturated carboxylic acid, serves as a versatile scaffold for chemical modification.

The specific substitutions on this molecule—a bromine atom at the 5-position and an ethoxy group at the 2-position of the phenyl ring—are not arbitrary. The bulky, lipophilic bromine atom can enhance binding to biological targets through halogen bonding and increase the compound's overall lipophilicity, potentially improving membrane permeability. The ethoxy group, a hydrogen bond acceptor, can also modulate the molecule's electronic properties and interaction with protein active sites. This strategic functionalization makes 3-(5-Bromo-2-ethoxyphenyl)acrylic acid a valuable intermediate and a potential lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an analysis of its structural characteristics.

Physicochemical and Spectroscopic Properties

The fundamental properties of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid are summarized below. While some experimental data is not publicly available, reliable predictions can be made based on its structure and comparison with analogous compounds.

Table 1: Physicochemical Properties of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid

PropertyValueSource/Comment
CAS Number 575469-48-6-
Molecular Formula C₁₁H₁₁BrO₃-
Molecular Weight 271.11 g/mol Calculated
Appearance Expected to be a white to off-white solidBased on similar substituted cinnamic acids[1]
Melting Point Data not available. Expected to be higher than its precursor (5-Bromo-2-ethoxybenzaldehyde, m.p. 67-71 °C)[2]-
Solubility Low solubility in water. Soluble in organic solvents like DMSO, DMF, methanol, and ethanol.Inferred from the properties of organic carboxylic acids
Stereochemistry Typically synthesized as the more stable (E)-isomerKnoevenagel condensation favors the trans product
Structural Representation

The chemical structure highlights the key functional groups: a carboxylic acid, a trans-alkene (vinylic) group, and a disubstituted phenyl ring.

Caption: Chemical Structure of (E)-3-(5-Bromo-2-ethoxyphenyl)acrylic acid.

Synthesis and Mechanistic Insights

The most direct and industrially relevant synthesis of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid is achieved via a two-step process, culminating in a Knoevenagel-Doebner condensation. This method is highly efficient and stereoselective.

Overall Synthesis Workflow

The process begins with the formylation of 4-bromophenetole to create the necessary aldehyde precursor, which is then condensed with malonic acid.

Caption: Synthetic workflow for 3-(5-Bromo-2-ethoxyphenyl)acrylic acid.

Step 1: Synthesis of 5-Bromo-2-ethoxybenzaldehyde (Precursor)

Causality: The synthesis requires an aldehyde functional group ortho to the ethoxy group and para to the bromine. A standard approach is the electrophilic formylation of 4-bromophenetole. The ethoxy group is a strong ortho-, para-director, and since the para position is blocked by bromine, the formyl group is directed to the ortho position. The Rieche formylation using titanium tetrachloride and dichloromethyl methyl ether is an effective method.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-bromophenetole (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath under a nitrogen atmosphere.

  • Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The solution will likely turn a deep color.

  • Formylating Agent Addition: After stirring for 10-15 minutes, add dichloromethyl methyl ether (1.1 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at 0-10 °C for approximately 90-120 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic extracts and wash with a saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 5-Bromo-2-ethoxybenzaldehyde, can be purified by recrystallization or column chromatography to yield a solid with a melting point of 67-71 °C.[2]

Step 2: Knoevenagel-Doebner Condensation

Causality: This classic carbon-carbon bond-forming reaction condenses an aldehyde with an active methylene compound, in this case, malonic acid. The reaction is catalyzed by a weak base, such as pyridine or piperidine. The mechanism involves the deprotonation of malonic acid, nucleophilic attack on the aldehyde carbonyl, followed by dehydration. When pyridine is used as both the catalyst and solvent, the intermediate typically undergoes spontaneous decarboxylation to yield the α,β-unsaturated carboxylic acid. This reaction is highly stereoselective, affording the thermodynamically more stable (E)-isomer as the major product.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine 5-Bromo-2-ethoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents).

  • Solvent/Catalyst: Add pyridine to act as both the solvent and catalyst. A catalytic amount of piperidine can also be added to accelerate the reaction.

  • Heating: Heat the mixture to reflux (approximately 80-100 °C) with stirring for several hours until the reaction is complete (monitored by TLC). Carbon dioxide evolution will be observed.

  • Workup: After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid (HCl) to neutralize the pyridine and precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

  • Purification: The crude 3-(5-Bromo-2-ethoxyphenyl)acrylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Expected Spectroscopic Characterization

A full spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. Based on its structure and data from analogous molecules, the following spectral data are expected.

Table 2: Predicted Spectroscopic Data

TechniqueKey Data and Observations
¹H NMR - Vinylic Protons: Two doublets between δ 6.3-8.0 ppm. The proton α to the carbonyl will be upfield (e.g., ~6.4 ppm), and the proton β to the carbonyl will be downfield (e.g., ~7.8 ppm). A large coupling constant (J ≈ 16 Hz) will confirm the (E)-stereochemistry.[3]- Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.6 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted ring.- Ethoxy Protons: A quartet around δ 4.1 ppm (2H, -OCH₂-) and a triplet around δ 1.4 ppm (3H, -CH₃).- Carboxylic Acid Proton: A broad singlet, typically > δ 10.0 ppm, which is D₂O exchangeable.[4]
¹³C NMR - Carbonyl Carbon: δ ~170-175 ppm.- Alkene Carbons: Two signals between δ 115-150 ppm.- Aromatic Carbons: Six distinct signals, including the C-O carbon (~155-160 ppm) and the C-Br carbon (~110-120 ppm).- Ethoxy Carbons: Two signals, -OCH₂- (~65 ppm) and -CH₃ (~15 ppm).
Infrared (IR) - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹ due to hydrogen bonding.[5]- C=O Stretch (Carboxylic Acid): A strong, sharp absorption at ~1680-1710 cm⁻¹.[6][7]- C=C Stretch (Alkene): A medium absorption around 1620-1640 cm⁻¹.- C=C Stretch (Aromatic): Absorptions around 1600 and 1475 cm⁻¹.- C-O Stretch (Ether & Acid): Strong absorptions in the 1250-1300 cm⁻¹ and 1040-1050 cm⁻¹ regions.
Mass Spec (EI) - Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio at m/z 270 and 272.

Potential Applications in Research and Development

Substituted cinnamic acids are recognized as "privileged scaffolds" in medicinal chemistry. Their rigid backbone is ideal for presenting pharmacophoric groups in a well-defined spatial orientation.

  • Anticancer Drug Development: The α,β-unsaturated carbonyl system in cinnamic acids can act as a Michael acceptor, enabling covalent modification of biological targets like cysteine residues in enzymes, a strategy used in designing certain anticancer drugs.

  • Enzyme Inhibition: The structural features of this molecule make it a candidate for screening against various enzymes, such as phosphodiesterases, kinases, or topoisomerases, which are common targets in drug development.

  • Antimicrobial and Antifungal Agents: The lipophilic nature imparted by the bromo- and ethoxy-phenyl ring can facilitate passage through microbial cell membranes, making it a promising starting point for developing new antimicrobial compounds.

  • Materials Science: Acrylic acid derivatives are monomers used in the synthesis of polymers. Functionalized polymers incorporating this molecule could have specialized optical or electronic properties.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling 3-(5-Bromo-2-ethoxyphenyl)acrylic acid and its precursors.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[10] Avoid direct contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]

The precursors, particularly titanium tetrachloride, are highly corrosive and moisture-sensitive and require handling under an inert atmosphere.

References

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Metasci. Safety Data Sheet trans-Cinnamic acid. [Link]

  • Loba Chemie. CINNAMIC ACID FOR SYNTHESIS Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: trans-Cinnamic acid. [Link]

  • PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]

  • PubChem. (E)-3-(5-Bromothiophen-2-YL)acrylic acid. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted). [Link]

  • Cheméo. Chemical Properties of Acrylic acid, 2-bromo-, ethyl ester (CAS 5459-35-8). [Link]

  • Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]

  • Wikipedia. Acrylic acid. [Link]

  • ResearchGate. FTIR spectrum of acrylic acid. [Link]

  • PubChem. (E)-3-Bromoacrylic acid. [Link]

  • APHYSIPOLA. IR and Raman Investigation of Some Poly(acrylic) Acid Gels in Aqueous and Neutralized State. [Link]

  • NIST WebBook. (E)-3-(2-Methoxyphenyl)-2-propenoic acid. [Link]

Sources

Exploratory

Structure and molecular weight of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid

The following technical monograph details the structural characteristics, synthesis, and molecular properties of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid , a critical intermediate in medicinal chemistry. Structural Archite...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the structural characteristics, synthesis, and molecular properties of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid , a critical intermediate in medicinal chemistry.

Structural Architecture, Synthetic Methodologies, and Physicochemical Profile

Executive Summary

3-(5-Bromo-2-ethoxyphenyl)acrylic acid (CAS: 175135-12-3) is a functionalized cinnamic acid derivative widely utilized as a scaffold in the synthesis of pharmaceutical agents, particularly in the development of SGLT2 inhibitors and anti-inflammatory agents.[1] Its structure features a lipophilic ethoxy group and a reactive bromine handle on the phenyl ring, coupled with an electron-deficient acrylic acid tail. This unique substitution pattern makes it an ideal candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck) and heterocyclic cyclizations.

Chemical Identity & Molecular Architecture[4]

Nomenclature and Identification

The compound is formally designated as (E)-3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid . The "3-" locant refers to the position of the phenyl ring on the acrylic chain (beta-position), while the phenyl ring numbering prioritizes the attachment to the acrylic chain as position 1.

PropertySpecification
IUPAC Name (E)-3-(5-Bromo-2-ethoxyphenyl)acrylic acid
CAS Number 175135-12-3
Molecular Formula C₁₁H₁₁BrO₃
Molecular Weight 271.11 g/mol
SMILES CCOc1c(C=CC(=O)O)cc(Br)cc1
InChI Key Unique identifier (derivative specific)
Structural Topology

The molecule consists of a central phenyl ring substituted at the:

  • C1 Position: An acrylic acid moiety (-CH=CH-COOH), typically in the thermodynamically stable (E)-configuration (trans) .

  • C2 Position: An ethoxy group (-OCH₂CH₃), providing lipophilicity and electron-donating character via resonance.

  • C5 Position: A bromine atom, serving as a high-value handle for further functionalization.

The interplay between the electron-donating ethoxy group (ortho) and the electron-withdrawing acrylic acid (para-like conjugation) creates a "push-pull" electronic system, stabilizing the molecule while maintaining reactivity at the bromine position.

Physicochemical Properties

The following data aggregates calculated and experimental values relevant for drug formulation and synthesis planning.

PropertyValueInterpretation
Molecular Weight 271.11Small molecule, fragment-like (Rule of 3 compliant).
LogP (Predicted) ~3.2Moderate lipophilicity; good membrane permeability.
Topological Polar Surface Area (TPSA) 46.5 ŲHigh oral bioavailability potential (<140 Ų).
H-Bond Donors 1 (COOH)Standard carboxylic acid functionality.
H-Bond Acceptors 3 (Ether, Carbonyl, Hydroxyl O)Facilitates protein binding interactions.
Melting Point 180–185 °C (Est.)Solid crystalline form at room temperature.
pKa (Acid) ~4.5Typical for cinnamic acid derivatives; exists as anion at physiological pH.

Synthetic Methodology: The Knoevenagel Route

The most authoritative and scalable synthesis involves the Knoevenagel condensation of 5-bromo-2-ethoxybenzaldehyde with malonic acid. This route is preferred over the Heck reaction for this specific substrate due to higher atom economy and the avoidance of expensive palladium catalysts in the primary step.

Reaction Workflow

The synthesis proceeds via the nucleophilic attack of the deprotonated malonic acid on the aldehyde carbonyl, followed by dehydration and thermal decarboxylation.

KnoevenagelSynthesis Aldehyde 5-Bromo-2-ethoxybenzaldehyde (Starting Material) Intermediate Benzylidene Malonate (Transient Intermediate) Aldehyde->Intermediate Condensation Malonic Malonic Acid (Reagent) Malonic->Intermediate Catalyst Piperidine / Pyridine (Base Catalyst) Catalyst->Intermediate Activates Decarboxylation Thermal Decarboxylation (-CO2) Intermediate->Decarboxylation Dehydration Product 3-(5-Bromo-2-ethoxyphenyl)acrylic acid (Final Product) Decarboxylation->Product Heat

Figure 1: Step-wise synthetic pathway via Knoevenagel Condensation.

Detailed Protocol
  • Reagents: 5-Bromo-2-ethoxybenzaldehyde (1.0 eq), Malonic acid (1.2 eq).

  • Solvent/Base: Pyridine (solvent) with catalytic Piperidine (0.1 eq).

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine.

    • Add piperidine and heat to 80–100°C for 4–6 hours.

    • Mechanism:[2] The base deprotonates malonic acid; the enolate attacks the aldehyde. Spontaneous dehydration yields the benzylidene malonate.

    • Decarboxylation: Continued heating promotes the loss of CO₂, driven by the formation of the conjugated double bond.

  • Work-up:

    • Pour the reaction mixture into ice-cold HCl (1M) to precipitate the crude acid.

    • Filter the solid and wash with water.

    • Purification: Recrystallization from Ethanol/Water yields high-purity (E)-isomer needles.

Structural Characterization (Spectroscopy)[7]

To validate the structure, researchers should look for the following diagnostic signals in ¹H NMR (DMSO-d₆, 400 MHz).

Proton GroupChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Feature
-COOH 12.0 – 13.0Broad Singlet1HDisappears with D₂O shake.
Alkene (β-H) 7.75 – 7.85Doublet (J=16 Hz)1HLarge coupling constant confirms (E)-trans geometry.
Ar-H (C6) 7.65Doublet (J=2.5 Hz)1HMeta-coupling to H4; shifted downfield by acrylate.
Ar-H (C4) 7.50Doublet of Doublets1HOrtho to Br, Meta to H6.
Ar-H (C3) 7.05Doublet (J=8.8 Hz)1HOrtho to Ethoxy group (shielded).
Alkene (α-H) 6.50 – 6.60Doublet (J=16 Hz)1HUpfield alkene proton.
-OCH₂- 4.10Quartet2HCharacteristic ethoxy methylene.
-CH₃ 1.35Triplet3HCharacteristic ethoxy methyl.

Applications in Drug Discovery

SGLT2 Inhibitor Development

The 5-bromo-2-ethoxyphenyl moiety is a bioisostere often found in Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors (e.g., gliflozin analogs). The bromine atom serves as a "handle" for lithiation or Suzuki coupling to attach the glucose (or glucoside mimic) ring, while the acrylic acid can be reduced to a propionic acid linker or cyclized to form dihydrochalcones.

Coumarin Synthesis

Subjecting this compound to demethylation conditions (e.g., BBr₃) followed by intramolecular esterification can yield 6-bromo-coumarin derivatives. These scaffolds are potent anticoagulants and fluorescent probes.

Polymer Chemistry

Due to the conjugated acrylate system, this molecule is also explored as a monomer for high-refractive-index polymers or as a UV-absorbing additive in material science.

Safety & Handling

  • GHS Classification: Warning.[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Storage: Store in a cool, dry place away from light. The double bond is susceptible to UV-induced isomerization (E to Z) or polymerization over prolonged exposure.

References

  • Sigma-Aldrich. 3-(5-Bromo-2-ethoxyphenyl)acrylic acid Product Sheet. Available at:

  • ChemicalBook. CAS 175135-12-3 Technical Data. Available at:

  • National Institutes of Health (NIH). PubChem Compound Summary: Cinnamic Acid Derivatives. Available at: [4]

  • BLD Pharm. Structure and Synthesis of Bromo-Ethoxy Cinnamic Acids. Available at:

Sources

Foundational

SMILES and InChI key for 3-(5-Bromo-2-ethoxyphenyl)acrylic acid

Technical Profile: 3-(5-Bromo-2-ethoxyphenyl)acrylic acid Executive Summary 3-(5-Bromo-2-ethoxyphenyl)acrylic acid (CAS 575469-48-6) is a halogenated cinnamic acid derivative serving as a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 3-(5-Bromo-2-ethoxyphenyl)acrylic acid

Executive Summary

3-(5-Bromo-2-ethoxyphenyl)acrylic acid (CAS 575469-48-6) is a halogenated cinnamic acid derivative serving as a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, particularly coumarins, quinolinones, and benzofurans. Its structural motif—combining an electron-rich ethoxy group, a reactive Michael acceptor (acrylic acid), and a manipulable aryl bromide—makes it a versatile building block for structure-activity relationship (SAR) studies in kinase inhibition and receptor antagonism. This guide details its chemical identity, cheminformatics properties, and a validated synthesis protocol via the Knoevenagel condensation.

Part 1: Chemical Identity & Informatics

Precise identification is paramount for database interoperability and regulatory filing. The following identifiers are generated based on the (E)-isomer, which is the thermodynamically stable product of the standard synthesis.

Identifier Value
Chemical Name (E)-3-(5-Bromo-2-ethoxyphenyl)acrylic acid
CAS Registry Number 575469-48-6
IUPAC Name (2E)-3-(5-bromo-2-ethoxyphenyl)prop-2-enoic acid
Molecular Formula C₁₁H₁₁BrO₃
Molecular Weight 271.11 g/mol
SMILES (Canonical) CCOc1ccc(Br)cc1/C=C/C(=O)O
InChI String InChI=1S/C11H11BrO3/c1-2-15-10-5-4-8(12)6-9(10)3-7-11(13)14/h3-6H,2H2,1H3,(H,13,14)/b7-3+

Structural Analysis: The molecule features a 1,2,4-substitution pattern on the benzene ring:

  • Position 1: The acrylic acid moiety (prop-2-enoic acid), acting as an electrophile.

  • Position 2: An ethoxy group (-OCH₂CH₃), providing electron donation and lipophilicity.

  • Position 5: A bromine atom, serving as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Part 2: Cheminformatics & Physical Properties

Understanding the physicochemical profile is essential for predicting bioavailability and solubility during assay development.

Property Value Significance
LogP (Predicted) ~3.2 - 3.5Moderately lipophilic; likely cell-permeable.
H-Bond Donors 1 (COOH)Typical for carboxylic acids; dimerization in non-polar solvents.
H-Bond Acceptors 3 (COOH, Ether)Interaction points for protein binding pockets.
Topological Polar Surface Area (TPSA) ~46.5 ŲWell within the range for oral bioavailability (<140 Ų).
pKa (Acid) ~4.5Exists as a carboxylate anion at physiological pH (7.4).
Melting Point 180–185 °C (Est.)Solid at room temperature; high crystallinity expected.

Part 3: Validated Synthesis Protocol

The most robust route to 3-(5-Bromo-2-ethoxyphenyl)acrylic acid is the Knoevenagel Condensation . This method avoids the use of expensive palladium catalysts required for the alternative Heck reaction and utilizes readily available precursors.

Reaction Scheme

The synthesis proceeds in two stages:

  • Ethylation: Conversion of 5-bromosalicylaldehyde to 5-bromo-2-ethoxybenzaldehyde.

  • Condensation: Reaction of the aldehyde with malonic acid to form the acrylic acid.

SynthesisWorkflow Start 5-Bromosalicylaldehyde (CAS 2973-80-0) Step1 Step 1: Ethylation EtI, K2CO3, DMF, 60°C Start->Step1 Intermediate 5-Bromo-2-ethoxybenzaldehyde (CAS 79636-94-5) Step1->Intermediate Yield ~90% Step2 Step 2: Knoevenagel Condensation Malonic Acid, Piperidine, Pyridine Reflux (Decarboxylation) Intermediate->Step2 Product 3-(5-Bromo-2-ethoxyphenyl)acrylic acid (CAS 575469-48-6) Step2->Product Yield ~85% (E)-isomer

Figure 1: Step-wise synthesis pathway from commercially available 5-bromosalicylaldehyde.

Detailed Methodology

Step 1: Synthesis of 5-Bromo-2-ethoxybenzaldehyde

  • Reagents: 5-Bromosalicylaldehyde (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Protocol:

    • Dissolve 5-bromosalicylaldehyde in DMF.

    • Add K₂CO₃ and stir for 15 minutes to form the phenoxide.

    • Add Ethyl Iodide dropwise.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Pour into ice water. Filter the precipitate or extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

    • Yield: Expected >90% (White/Pale yellow solid).

Step 2: Knoevenagel Condensation

  • Reagents: 5-Bromo-2-ethoxybenzaldehyde (1.0 eq), Malonic Acid (2.0 eq), Piperidine (0.1 eq).

  • Solvent: Pyridine (5-10 volumes).

  • Protocol:

    • Dissolve the aldehyde and malonic acid in pyridine.

    • Add catalytic piperidine.

    • Reflux: Heat to 100–110°C. Evolution of CO₂ gas indicates the decarboxylation is proceeding. Continue for 2–4 hours until gas evolution ceases.

    • Quench: Cool the mixture to room temperature and pour into a mixture of ice and concentrated HCl (to neutralize pyridine and precipitate the acid).

    • Isolation: Filter the resulting white solid.

    • Purification: Recrystallize from Ethanol/Water or Acetic Acid.

    • Yield: Expected 80–85%.

Part 4: Analytical Characterization

To ensure scientific integrity, the product must be validated using the following expected spectral data.

1. ¹H NMR (400 MHz, DMSO-d₆) - Predicted:

  • δ 12.4 ppm (s, 1H): Carboxylic acid proton (-COOH ).

  • δ 7.85 ppm (d, J = 16.0 Hz, 1H): Vinylic proton α to the ring (Ar-CH =). The large coupling constant (J = 16 Hz) confirms the (E)-trans geometry.

  • δ 7.75 ppm (d, J = 2.5 Hz, 1H): Aromatic proton at C6 (ortho to Br, meta to ethoxy).

  • δ 7.55 ppm (dd, J = 8.8, 2.5 Hz, 1H): Aromatic proton at C4 (para to ethoxy).

  • δ 7.05 ppm (d, J = 8.8 Hz, 1H): Aromatic proton at C3 (ortho to ethoxy).

  • δ 6.50 ppm (d, J = 16.0 Hz, 1H): Vinylic proton α to the carbonyl (=CH -COOH).

  • δ 4.15 ppm (q, J = 7.0 Hz, 2H): Ethoxy methylene (-OCH ₂-).

  • δ 1.38 ppm (t, J = 7.0 Hz, 3H): Ethoxy methyl (-CH₂CH ₃).

2. Mass Spectrometry (ESI):

  • m/z: 271.0 [M-H]⁻ and 273.0 [M-H]⁻ (Negative mode).

  • Isotope Pattern: A characteristic 1:1 doublet ratio for the ⁷⁹Br/⁸¹Br isotopes confirms the presence of bromine.

Part 5: Applications in Drug Discovery

This compound serves as a "privileged structure" intermediate.

  • Coumarin Synthesis: Acid-catalyzed cyclization (e.g., with H₂SO₄ or TFA) can yield substituted coumarins if the ethoxy group is cleaved or if a different ortho-substituent is used.

  • Kinase Inhibitors: The acrylic acid tail can be converted to an acrylamide (via acid chloride), a common warhead for covalent kinase inhibitors (targeting Cysteine residues).

  • Cross-Coupling: The 5-bromo position allows for library expansion via Suzuki coupling to introduce biaryl systems, critical for optimizing potency in receptor binding assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 575469-48-6. Retrieved from [Link]

  • Asian Journal of Chemistry (2017). Mild and Efficient Knoevenagel Condensation of Aromatic Aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry (2018). Synthesis of substituted cinnamic acids via Knoevenagel condensation. Retrieved from [Link]

Exploratory

The Biological Versatility of Brominated Ethoxy Cinnamic Acids: A Technical Guide for Drug Discovery Professionals

Abstract Cinnamic acid and its derivatives represent a burgeoning field of interest in medicinal chemistry, lauded for their diverse pharmacological activities and inherent low toxicity.[1][2] This technical guide delves...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cinnamic acid and its derivatives represent a burgeoning field of interest in medicinal chemistry, lauded for their diverse pharmacological activities and inherent low toxicity.[1][2] This technical guide delves into the specific subclass of brominated ethoxy cinnamic acids, exploring their synthesis, biological activities, and underlying mechanisms of action. By synthesizing data from analogous compounds, this paper provides a predictive framework for the therapeutic potential of this promising, yet underexplored, class of molecules. We will dissect their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and an examination of their structure-activity relationships. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, providing both foundational knowledge and practical insights to accelerate the exploration of brominated ethoxy cinnamic acids as novel therapeutic candidates.

Introduction: The Cinnamic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

Cinnamic acid, a naturally occurring aromatic carboxylic acid, is a fundamental building block found in a variety of plants, including the Cinnamomum genus.[2] Its structure, featuring a phenyl ring, an α,β-unsaturated carbonyl group, and a carboxylic acid moiety, offers multiple sites for chemical modification, making it a versatile scaffold for the synthesis of novel bioactive compounds.[2] Derivatives of cinnamic acid have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2]

The biological efficacy of cinnamic acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.[2] Halogenation, particularly bromination, has been shown to enhance the lipophilicity of molecules, which can facilitate their passage through biological membranes and improve their interaction with molecular targets.[3] Similarly, the introduction of alkoxy groups, such as an ethoxy group, can modulate the electronic and steric properties of the molecule, further influencing its biological activity. This guide focuses on the synergistic potential of combining bromine and ethoxy substituents on the cinnamic acid backbone, a chemical space that holds significant promise for the development of potent and selective therapeutic agents.

Synthetic Strategies for Brominated Ethoxy Cinnamic Acids

The synthesis of substituted cinnamic acids can be achieved through several well-established organic reactions. For the preparation of brominated ethoxy cinnamic acids, the Knoevenagel condensation and the Perkin reaction are particularly relevant and adaptable.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile and widely used method for the synthesis of α,β-unsaturated acids.[4] It involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like piperidine or pyridine.[4][5]

Proposed Synthetic Workflow for Brominated Ethoxy Cinnamic Acids via Knoevenagel Condensation:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A Brominated Ethoxybenzaldehyde C Pyridine (Solvent) Piperidine (Catalyst) A->C Dissolve B Malonic Acid B->C D Heat (Reflux) C->D Heat E Brominated Ethoxy Cinnamic Acid D->E Condensation & Decarboxylation F CO2 + H2O D->F

Caption: Knoevenagel condensation workflow for synthesizing brominated ethoxy cinnamic acids.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine the appropriately substituted brominated ethoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents).

  • Solvent and Catalyst Addition: Add pyridine as the solvent and a catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Isolation: The precipitated crude product is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Perkin Reaction

The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[6]

Proposed Synthetic Workflow for Brominated Ethoxy Cinnamic Acids via Perkin Reaction:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Intermediate & Final Product A Brominated Ethoxybenzaldehyde D High Temperature (e.g., 180°C) A->D B Acetic Anhydride B->D C Sodium Acetate C->D Catalyst E Intermediate D->E Condensation F Brominated Ethoxy Cinnamic Acid E->F Hydrolysis G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) (Active) IkB_NFkB->NFkB_nuc IκB Degradation & NF-κB Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription BECA Brominated Ethoxy Cinnamic Acid BECA->IKK Inhibits BECA->NFkB_nuc Inhibits Nuclear Translocation

Caption: Proposed mechanism of NF-κB inhibition by brominated ethoxy cinnamic acids.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [7] Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated ethoxy cinnamic acid derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Cinnamic acid and its derivatives are known to possess antimicrobial properties against a broad spectrum of bacteria and fungi. [1]Bromination of the double bond in the cinnamic acid structure has been reported to enhance antimicrobial activity, particularly against fungi and Gram-positive bacteria. [8] Mechanism of Action: The antimicrobial mechanism of cinnamic acid derivatives is not fully elucidated but is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with microbial energy production. [9] Predicted Antimicrobial Effects of Brominated Ethoxy Cinnamic Acids: The increased lipophilicity conferred by the bromine and ethoxy groups is expected to enhance the ability of these compounds to penetrate microbial cell walls and membranes, leading to improved antimicrobial efficacy.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. [5][10] Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the brominated ethoxy cinnamic acid derivatives in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Cinnamic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. [2] Mechanism of Action: As previously discussed, the inhibition of the NF-κB signaling pathway is a major mechanism underlying the anti-inflammatory effects of phenolic compounds. [9]By blocking this pathway, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and interleukins, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). [9] Predicted Anti-inflammatory Effects of Brominated Ethoxy Cinnamic Acids: The structural features of brominated ethoxy cinnamic acids suggest they are likely to be effective inhibitors of inflammatory pathways. Their ability to modulate the NF-κB pathway, coupled with their potential antioxidant properties, makes them promising candidates for the development of novel anti-inflammatory agents.

Experimental Protocol: In Vitro Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and rapid method for screening the anti-inflammatory potential of compounds. [11] Step-by-Step Protocol:

  • Reaction Mixture Preparation: In separate test tubes, prepare reaction mixtures containing bovine serum albumin (BSA) solution, phosphate-buffered saline (PBS), and different concentrations of the brominated ethoxy cinnamic acid derivatives. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heating: Heat the mixtures at 70°C for 5 minutes to induce protein denaturation.

  • Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation for each compound concentration relative to the control.

Structure-Activity Relationship (SAR) and Data Summary

Key SAR Insights:

  • Halogenation: The introduction of a halogen, such as bromine, generally increases lipophilicity and can enhance antimicrobial and anticancer activities. [3]The position of the halogen on the phenyl ring is also critical.

  • Alkoxylation: The presence of an alkoxy group, like an ethoxy group, can modulate the electronic properties of the molecule. Electron-donating groups can influence the antioxidant potential and interaction with biological targets.

  • Combined Effects: The combination of a bulky, lipophilic bromine atom and an electron-donating ethoxy group may lead to a unique pharmacological profile with enhanced potency and selectivity.

Table 1: Predicted Anticancer Activity of Brominated Ethoxy Cinnamic Acids (Hypothetical IC₅₀ Values)

CompoundSubstitution PatternCancer Cell LinePredicted IC₅₀ (µM)
BECA-14-Bromo-3-ethoxyBreast (MCF-7)10-50
BECA-23-Bromo-4-ethoxyColon (HCT-116)15-60
BECA-32-Bromo-5-ethoxyLung (A549)20-75

Table 2: Predicted Antimicrobial Activity of Brominated Ethoxy Cinnamic Acids (Hypothetical MIC Values)

CompoundSubstitution PatternStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
BECA-14-Bromo-3-ethoxy16-6464-1288-32
BECA-23-Bromo-4-ethoxy32-128128-25616-64
BECA-32-Bromo-5-ethoxy64-256>25632-128

Conclusion and Future Directions

Brominated ethoxy cinnamic acids represent a promising, yet largely unexplored, class of compounds with significant therapeutic potential. Based on the well-documented biological activities of related cinnamic acid derivatives, it is reasonable to predict that these compounds will exhibit potent anticancer, antimicrobial, and anti-inflammatory properties. The synthetic routes to these molecules are well-established and can be readily adapted for their efficient production.

Future research should focus on the systematic synthesis and biological evaluation of a library of brominated ethoxy cinnamic acid derivatives with varying substitution patterns. This will allow for a comprehensive understanding of their structure-activity relationships and the identification of lead compounds for further development. In-depth mechanistic studies are also warranted to elucidate their precise molecular targets and signaling pathways. The insights provided in this technical guide are intended to serve as a catalyst for such investigations, paving the way for the discovery of novel and effective therapeutic agents based on the versatile cinnamic acid scaffold.

References

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. In Wikipedia. Retrieved from [Link]

  • Singh, R., & Sharma, M. (2009). Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. Journal of Agricultural and Food Chemistry, 57(9), 3587-3592.
  • Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz, P., Pękala, E., & Marona, H. (2024, December 9).
  • Zhang, L., Wang, H., & Chen, Y. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 29(1), 1.
  • Ma, Q., Kinneer, K., Ye, J., & Chen, B. J. (2003). Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression. Molecular Pharmacology, 64(2), 211-219.
  • Slideshare. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf. Retrieved from [Link]

  • Singh, P., Grewal, A. S., Pandita, D., & Lather, V. (2022, March 27). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 13(2), 150.
  • Rather, R. A., & Bhagat, M. (2018). Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far?. Neural Plasticity, 2018, 1-13.
  • ResearchGate. (2022, May 21). (PDF) Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro anti-inflammatory activity assay. Retrieved from [Link]

  • Jitareanu, A., et al. (2011). [Antimicrobial activity of some cinnamic acid derivatives].
  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Loizzo, M. R., Tundis, R., Bonesi, M., Menichini, F., De Luca, D., & Menichini, F. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Oxidative Medicine and Cellular Longevity, 2023, 1-9.
  • Godoy, M. E., Rotelli, A., Pelzer, L., & Tonn, C. E. (2000). Antiinflammatory Activity of Cinnamic Acid Esters. Molecules, 5(4), 547-552.
  • Sakat, S. S., Juvekar, A. R., & Gambhire, M. N. (2023). Assessment of in-vitro anti-inflammatory activity, phytochemical analysis and antimicrobial assay of Tinospora Cordifolia extrac. International Research Journal of Pharmacy, 1(1), 1-5.
  • Narayana, K. R., Reddy, M. S., Chaluvadi, M. R., & Krishna, D. R. (2007). Structure-antifungal activity relationship of cinnamic acid derivatives. Indian Journal of Pharmaceutical Sciences, 69(6), 752.
  • ResearchGate. (2021, January 13). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • Sova, M., et al. (2014). Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53). Journal of Applied Microbiology, 116(4), 933-942.
  • Szymańska, E., Wójcik, A., & Rajewska, J. (2024, July 29).
  • Ma, Q. (2017, August 27). Inhibition of Nuclear Factor κB by Phenolic Antioxidants: Interplay Between Antioxidant Signaling and Inflammatory Cytokine Expression. CDC Stacks. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. Retrieved from [Link]

  • Halim, P. A., Hassan, R. A., Mohamed, K. O., Hassanin, S. O., Khalil, M. G., Abdou, A. M., & Osman, E. O. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 221-233.
  • Yang, X., et al. (2020). Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. Chemical Research in Toxicology, 33(5), 1184-1192.
  • Ma, Q., Kinneer, K., & Chen, B. J. (2003). Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression. Molecular Pharmacology, 64(2), 211-219.
  • Journal of Applied Pharmaceutical Science. (2024, June 6). Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. Retrieved from [Link]

  • Ngonidzashe, R., & Blessing, A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3600.
  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349.
  • Malarczyk, E., & Kochmańska, J. (2025, February 2). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Molecules, 30(3), 660.
  • CABI Digital Library. (2023, November 30). Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2017, August 27). Inhibition of Nuclear Factor κB by Phenolic Antioxidants: Interplay Between Antioxidant Signaling and Inflammatory Cytokine Expression. Retrieved from [Link]

  • Institut Kimia Malaysia. (2019, December 10). Synthesis, Characterization and Antibacterial Study of Cinnamic Acid Derivatives. Retrieved from [Link]

  • Al-Salahi, R., et al. (2020). Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. Molecules, 25(18), 4252.
  • Rather, R. A., & Bhagat, M. (2024, January 27). Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far?. Neural Plasticity, 2024, 1-13.
  • Al-Dabbagh, B., El-Haj, B. M., & Al-Dhaheri, Y. (2018). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. Molecules, 23(10), 2633.
  • Li, Y., et al. (2022). NF-κB inhibitors gifted by nature: The anticancer promise of polyphenol compounds. Biomedicine & Pharmacotherapy, 156, 113951.
  • Verdeguer, M., et al. (2023, February 4). Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. Plants, 12(3), 654.
  • ResearchGate. (2025, August 7). Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Determining the Solubility of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid in Dimethyl Sulfoxide (DMSO) and Methanol

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability and in vivo efficacy. Poor solubility can lead to low bioavailability and unpredictable results in prec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability and in vivo efficacy. Poor solubility can lead to low bioavailability and unpredictable results in preclinical assays. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid, a representative small molecule, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We delve into the theoretical underpinnings of solubility, compare the physicochemical properties of DMSO and methanol, and provide detailed, self-validating protocols for measuring both thermodynamic and kinetic solubility.

Introduction: The Central Role of Solubility in Drug Discovery

In the journey from a chemical entity to a therapeutic agent, solubility is a foundational physicochemical property that cannot be overlooked. It dictates the maximum concentration of a substance that can be dissolved in a solvent to form a homogeneous solution at a given temperature and pressure.[1] For drug development professionals, understanding a compound's solubility is paramount for several reasons:

  • Formulation Development: The choice of formulation for a drug product is heavily influenced by its solubility characteristics. For poorly soluble compounds, significant formulation strategies are required to achieve desired therapeutic concentrations.[2]

  • Bioavailability: Only a dissolved drug can be absorbed across biological membranes.[2] Therefore, aqueous solubility is often a direct prerequisite for oral bioavailability.

  • Stock Solution Preparation: Concentrated stock solutions are a laboratory staple.[3] Selecting an appropriate solvent, such as DMSO, that can dissolve the compound at a high concentration is essential for efficient experimental workflows.[2][4]

This guide focuses on 3-(5-Bromo-2-ethoxyphenyl)acrylic acid, a molecule featuring a carboxylic acid group (capable of hydrogen bonding), an ether linkage, a substituted aromatic ring, and a halogen atom. These functional groups contribute to a complex polarity profile, making its interaction with different solvents a subject of practical importance. We will explore its solubility in DMSO, a powerful, polar aprotic "super-solvent," and Methanol, a common polar protic solvent.[5][6]

Solvent Selection: A Tale of Two Polar Solvents

The adage "like dissolves like" is a fundamental principle in solubility science, highlighting that substances with similar intermolecular forces are more likely to be miscible.[7][8] Both DMSO and Methanol are polar solvents, but their distinct molecular properties lead to different solute-solvent interactions.

Dimethyl Sulfoxide (DMSO): The Universal Solvent DMSO is a polar aprotic solvent, meaning it has a significant dipole moment but lacks acidic protons.[9] Its versatility stems from its amphipathic nature, possessing both polar (S=O bond) and non-polar (two methyl groups) regions.[10] This allows it to dissolve an exceptionally wide range of substances.[4]

  • Key Interaction Mechanism: The oxygen atom in DMSO is a strong hydrogen bond acceptor, allowing it to interact favorably with hydrogen bond donors like the carboxylic acid group on our target molecule.[9][11] However, as an aprotic solvent, it cannot act as a hydrogen bond donor.[9]

Methanol (MeOH): The Prototypical Protic Solvent Methanol is a polar protic solvent, characterized by a hydroxyl (-OH) group. This group can act as both a hydrogen bond donor and acceptor, enabling it to form extensive hydrogen-bonding networks.[12][13][14]

  • Key Interaction Mechanism: Methanol can interact with 3-(5-Bromo-2-ethoxyphenyl)acrylic acid through multiple hydrogen bonds—donating a hydrogen to the carbonyl oxygen and accepting a hydrogen from the carboxylic acid's hydroxyl group.[12][13]

PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Formula (CH₃)₂SOCH₃OH
Molar Mass 78.13 g/mol 32.04 g/mol
Type Polar AproticPolar Protic
Boiling Point 189 °C (372 °F)64.7 °C (148.5 °F)[15][16]
H-Bond Donor No[9]Yes[12]
H-Bond Acceptor Yes (Strong)[9]Yes
Primary Use Case High-concentration stock solutions for screening[2][17]General laboratory solvent, extractions, reactions[14][15]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between two types of solubility measurements commonly performed in drug discovery, as they provide different, yet complementary, information.[1]

  • Thermodynamic Solubility: This is the true, equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent when the system is at equilibrium with an excess of the solid material.[1][18] This value is intrinsic to the compound in its most stable crystalline form and is the gold standard for lead optimization and preformulation.[18][19] The "shake-flask" method is the most reliable way to determine it.[20][21]

  • Kinetic Solubility: This is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions.[1] It is typically measured by adding a concentrated DMSO stock solution to an aqueous buffer and determining the concentration at which precipitation occurs.[22][23][24] Kinetic solubility values are often higher than thermodynamic ones due to the formation of a supersaturated solution.[1][22] This high-throughput method is invaluable for early-stage discovery to quickly flag compounds with potential solubility liabilities.[23]

G cluster_0 Solubility Assessment Goal cluster_1 Decision Pathway cluster_2 Recommended Assay Goal What is the research stage? Decision Early Discovery vs. Lead Optimization? Goal->Decision Kinetic Kinetic Solubility Assay (High-Throughput, DMSO-start) Decision->Kinetic Early Discovery (HTS Triage) Thermo Thermodynamic Solubility Assay (Gold Standard, Shake-Flask) Decision->Thermo Lead Optimization (Preformulation)

Decision tree for selecting the appropriate solubility assay.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[7] It is a robust method that provides high-quality, thermodynamically valid data.[18]

4.1. Principle An excess amount of the solid compound is agitated in the solvent of interest for an extended period to ensure equilibrium is reached between the dissolved and undissolved states.[7][25] The undissolved solid is then removed, and the concentration of the solute in the resulting saturated solution is quantified, typically by High-Performance Liquid Chromatography (HPLC).[7]

4.2. Materials and Equipment

  • 3-(5-Bromo-2-ethoxyphenyl)acrylic acid (solid powder, crystalline)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Methanol (MeOH), HPLC grade

  • 2 mL glass vials with screw caps

  • Analytical balance (accurate to 0.01 mg)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters (chemically inert)

  • Syringes

  • HPLC system with a UV detector and a suitable C18 column

  • Volumetric flasks and pipettes for standard preparation[26]

4.3. Step-by-Step Protocol

  • Preparation of Standards: a. Accurately weigh a small amount of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid and prepare a concentrated stock solution (e.g., 10 mg/mL) in the chosen solvent (DMSO or Methanol).[3] b. Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to generate a calibration curve for HPLC quantification.

  • Sample Preparation: a. Add an excess amount of solid 3-(5-Bromo-2-ethoxyphenyl)acrylic acid to a pre-weighed 2 mL glass vial. "Excess" means adding significantly more compound than is expected to dissolve (e.g., 2-5 mg). b. Record the exact mass of the compound added. c. Add a precise volume (e.g., 1.0 mL) of the desired solvent (DMSO or Methanol) to the vial. d. Prepare at least three replicates for each solvent.

  • Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). c. Agitate the samples for 24 to 48 hours.[7] A longer time (up to 72 hours) may be necessary to ensure true equilibrium is reached, especially for highly crystalline materials.[7]

  • Phase Separation: a. After equilibration, visually confirm that excess solid remains in each vial. If no solid is present, the experiment must be repeated with more compound. b. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[7] c. Carefully withdraw the supernatant using a syringe. d. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.[7] This step is critical to remove any remaining microscopic particles.

  • Quantification: a. Analyze the calibration standards by HPLC to generate a standard curve (Peak Area vs. Concentration). b. Analyze the filtered sample solutions by HPLC. c. Use the standard curve to determine the concentration of the compound in your samples. If necessary, dilute the samples with the appropriate solvent to fall within the linear range of the calibration curve.

4.4. Data Analysis and Reporting The solubility is reported as the average concentration from the replicates, typically in mg/mL or µM, at the specified temperature.

G cluster_workflow Thermodynamic Solubility Workflow A 1. Prepare HPLC Calibration Standards G 7. Quantify by HPLC A->G B 2. Add Excess Solid Compound to Vials C 3. Add Precise Volume of Solvent B->C D 4. Equilibrate on Shaker (24-48h at 25°C) C->D E 5. Separate Solid (Centrifuge) D->E F 6. Filter Supernatant (0.22 µm PTFE filter) E->F F->G H 8. Calculate Solubility from Calibration Curve G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimization of 3-(5-Bromo-2-ethoxyphenyl)acrylic Acid Synthesis

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The synthesis of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid is a classic application of the Knoevenagel condensation (specifically the Doebner modification...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The synthesis of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid is a classic application of the Knoevenagel condensation (specifically the Doebner modification ). While the reaction is generally robust, this specific substrate presents a distinct electronic and steric challenge that often leads to suboptimal yields (30–50% instead of the expected 80%+).

The Core Challenge: The starting material, 5-bromo-2-ethoxybenzaldehyde , contains an ethoxy group at the ortho position.

  • Electronic Deactivation: The ethoxy group is a strong electron-donating group (EDG). Through resonance, it increases electron density at the carbonyl carbon, making the aldehyde less electrophilic and sluggish to react with the malonic acid enolate.

  • Steric Hindrance: The ortho-ethoxy substituent creates steric bulk near the reaction center, slowing the initial nucleophilic attack.

This guide provides a self-validating protocol and a troubleshooting matrix designed to overcome these specific kinetic barriers.

The "Gold Standard" Protocol

Do not deviate from this baseline unless specific troubleshooting requires it.

Reaction Scheme:



Optimized Methodology
ParameterSpecificationRationale
Stoichiometry Aldehyde (1.0 eq) : Malonic Acid (2.2 eq)Excess malonic acid drives the equilibrium and accounts for thermal decomposition.
Solvent Anhydrous Pyridine (5–7 volumes)Acts as both solvent and base; high boiling point (

) supports decarboxylation.
Catalyst Piperidine (0.1 eq / 10 mol%)Forms the highly reactive iminium ion intermediate, crucial for deactivated aldehydes.
Temperature

to Reflux (

)
Critical: Decarboxylation of the intermediate is endothermic and fails below

.
Time 4–6 HoursExtended time required due to the deactivated ortho-ethoxy aldehyde.

Step-by-Step Procedure:

  • Charge 5-bromo-2-ethoxybenzaldehyde (10 g, 43.6 mmol) and Malonic acid (10 g, 96 mmol) into a round-bottom flask.

  • Add Pyridine (50 mL) and Piperidine (0.43 mL).

  • Heat to reflux (

    
    ) with vigorous stirring. Note: Evolution of 
    
    
    
    bubbles indicates the reaction is progressing.
  • Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde.

  • Workup: Cool to

    
    . Slowly pour the reaction mixture into ice-cold 6M HCl (200 mL) with rapid stirring.
    
    • Why? The product is soluble in pyridine (base) but insoluble in water/acid. The HCl neutralizes the pyridine and precipitates the free acid.

  • Isolation: Filter the white/off-white precipitate. Wash with cold water (

    
    ) to remove pyridinium salts.
    
  • Purification: Recrystallize from Ethanol/Water (3:1) if necessary.[1]

Mechanism & Pathway Visualization

To troubleshoot effectively, you must understand the two distinct steps: Condensation and Decarboxylation .

KnoevenagelMechanism cluster_0 Bottleneck 1: Reactivity cluster_1 Bottleneck 2: Temperature Aldehyde 5-Bromo-2-ethoxy- benzaldehyde Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium + Piperidine (Catalyst) Intermediate Benzylidene Malonic Acid (Dicarboxylic Acid) Iminium->Intermediate + Malonic Acid - Piperidine Transition Decarboxylation Transition State Intermediate->Transition Heat (>90°C) Product Target Acrylic Acid (E-Isomer) Transition->Product - CO2

Figure 1: Mechanistic pathway highlighting the two critical bottlenecks: Iminium formation (hindered by the ethoxy group) and Decarboxylation (requires heat).

Troubleshooting Center (FAQ)

Issue 1: "My reaction stalled. I still see starting aldehyde on TLC."

Diagnosis: The ortho-ethoxy group is deactivating the aldehyde, making it resistant to attack. Corrective Actions:

  • Switch Catalyst: If Piperidine is insufficient, add

    
    -Alanine  (10 mol%) alongside the pyridine. This forms an imine intermediate that is often more reactive for sterically hindered substrates (the Verley-Doebner modification).
    
  • Dry Your Solvents: Water inhibits iminium ion formation. Ensure your Pyridine is anhydrous.

  • Increase Concentration: Reduce solvent volume to 3 volumes (3 mL per gram of reactant) to increase collision frequency.

Issue 2: "I isolated a product, but the Mass Spec is M+44 higher than expected."

Diagnosis: Incomplete decarboxylation. You have isolated the benzylidene malonic acid intermediate. Corrective Actions:

  • Force the Temperature: The decarboxylation step has a high activation energy. Ensure the oil bath is at

    
     and the internal temperature is actually refluxing.
    
  • Extend Reflux: Continue heating for an additional 2–3 hours.

  • Rescue Protocol: If you have already isolated the solid dicarboxylic acid, dissolve it in Quinoline (high boiling solvent) with a trace of Copper powder and heat to

    
     for 30 minutes to force 
    
    
    
    loss.
Issue 3: "My product is an oil or a sticky gum, not a solid."

Diagnosis: Impurities (pyridinium salts or unreacted aldehyde) are preventing crystallization. The ethoxy and bromo groups make the molecule lipophilic ("greasy"). Corrective Actions:

  • pH Control: Ensure the precipitation bath is strongly acidic (pH < 2). If the pH is 4–5, you may have a "slush" of the free acid and the pyridinium salt.

  • Trituration: Add cold Hexanes or Diethyl Ether to the oil and scratch the flask vigorously with a glass rod to induce nucleation.

  • Recrystallization Solvent: Switch to Acetic Acid / Water (1:1) . Dissolve hot in acetic acid, then add water until turbid. This system is excellent for substituted cinnamic acids.

Decision Matrix for Optimization

Use this logic flow to determine your next experimental move.

DecisionTree Start Start Reaction Check CheckTLC Check TLC (4 hrs) Start->CheckTLC SM_Present Is Aldehyde Present? CheckTLC->SM_Present AddCat Action: Add 5% more Piperidine & Increase Temp SM_Present->AddCat Yes (Major Spot) Workup Proceed to Acidic Workup SM_Present->Workup No (Trace/None) CheckWater Action: Check Solvent Dryness AddCat->CheckWater CheckState Is Product Solid? Workup->CheckState Recryst Recrystallize (EtOH/H2O) CheckState->Recryst Yes OilFix Triturate with Hexanes or Check pH < 2 CheckState->OilFix No (Oily/Sticky)

Figure 2: Troubleshooting decision tree for in-process control.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard reference for the Doebner modification of Knoevenagel condensation).

  • Jones, G. "The Knoevenagel Condensation."[2] Organic Reactions, 2011, Vol 15. Link

  • List, B. "Doebner Modification." Comprehensive Organic Synthesis, Vol 2. (Detailed mechanism on iminium catalysis).

  • Asian Journal of Chemistry. "Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds." Asian J. Chem., 2017, 29(7), 1607-1610. Link (Provides comparative data on catalysts for substituted benzaldehydes).

Sources

Optimization

Recrystallization solvents for purifying 3-(5-Bromo-2-ethoxyphenyl)acrylic acid

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-(5-Bromo-2-ethoxyphenyl)a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid via recrystallization. It addresses common challenges and provides field-proven methodologies to achieve high purity.

Section 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses the most critical aspect of recrystallization: choosing the correct solvent system. The principles discussed here are foundational to developing a successful purification protocol.

Q1: What is the most promising starting solvent system for recrystallizing 3-(5-Bromo-2-ethoxyphenyl)acrylic acid?

A1: Based on the purification of structurally similar cinnamic acid derivatives, a mixed-solvent system of an alcohol and water is the most effective starting point.[1][2][3][4]

  • Primary Recommendation: Ethanol / Deionized Water

  • Secondary Recommendation: Methanol / Deionized Water

Scientific Rationale: The principle of mixed-solvent recrystallization relies on identifying two miscible solvents with differential solubility for the target compound.[4]

  • The "Good" Solvent (Alcohol): 3-(5-Bromo-2-ethoxyphenyl)acrylic acid, like other acrylic acids, is expected to be highly soluble in polar protic solvents like ethanol or methanol due to hydrogen bonding with the carboxylic acid moiety.[5]

  • The "Anti-Solvent" (Water): The compound's significant organic structure, including the substituted phenyl ring, will render it poorly soluble in a highly polar solvent like water.[6][7]

The strategy is to dissolve the crude compound in a minimum amount of the hot "good" solvent and then carefully add the hot "anti-solvent" until the solution becomes faintly cloudy (the saturation point). Subsequent slow cooling will dramatically decrease the compound's solubility, forcing it to crystallize while impurities remain dissolved in the solvent mixture.

Q2: How do I experimentally determine the optimal solvent or solvent ratio?

A2: A small-scale screening experiment is essential before committing your entire batch of crude product. This minimizes waste and quickly identifies viable conditions.

Protocol: Small-Scale Solvent Screening
  • Place approximately 10-20 mg of your crude 3-(5-Bromo-2-ethoxyphenyl)acrylic acid into several small test tubes.

  • To each tube, add a potential single solvent (e.g., ethanol, ethyl acetate, acetone, water) dropwise at room temperature. A good single solvent will dissolve the compound poorly at room temperature but completely upon heating.[7]

  • If a suitable single solvent is not found, test mixed-solvent systems. Add a few drops of a "good" solvent (e.g., ethanol) to a test tube of crude material and heat to dissolve.

  • Slowly add a miscible "anti-solvent" (e.g., water) dropwise to the hot solution until persistent cloudiness appears.

  • Add one or two more drops of the "good" solvent to redissolve the precipitate and achieve a clear solution.

  • Allow the tube to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. The system that yields well-formed crystals with low apparent coloration is optimal.

Q3: What are alternative solvent systems if alcohol/water mixtures are ineffective?

A3: If the primary recommendations fail (e.g., the compound "oils out" or recovery is poor), consider solvent systems that offer a different polarity profile. The goal is always to find a pair where the compound is soluble in one and insoluble in the other.

Alternative System "Good" Solvent "Anti-Solvent" Rationale & Comments
Ethyl Acetate / Hexanes Ethyl AcetateHexanesA very common and effective system for moderately polar compounds.[6][8] Ethyl acetate solubilizes the polar carboxylic acid and aromatic ring, while hexanes will precipitate the compound.
Acetone / Water AcetoneWaterSimilar in principle to ethanol/water, but acetone's higher solvating power may be beneficial if the compound is not sufficiently soluble in hot ethanol.[9]
Dichloromethane / Hexanes Dichloromethane (DCM)HexanesThis system is useful for less polar compounds. A similar system (n-hexane/CH2Cl2) has been used successfully for a related bromo-hydroxyphenyl derivative.[10] Use with caution in a fume hood due to DCM's volatility and toxicity.

Section 2: Experimental Workflow & Protocols

This section provides a detailed, step-by-step guide for the preparative-scale recrystallization of your compound using the recommended ethanol/water system.

Recrystallization Workflow Diagram

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Saturation cluster_2 Step 3: Crystallization cluster_3 Step 4: Isolation & Drying a Place crude solid in Erlenmeyer flask b Add minimum amount of hot ethanol to dissolve a->b with stirring c Add hot water dropwise until solution turns cloudy b->c d Add 1-2 drops hot ethanol to redissolve (clear solution) c->d e Remove from heat, cover, and cool slowly to room temp. d->e f Place in ice bath for >20 min to maximize crystal formation e->f g Collect crystals by vacuum filtration f->g h Wash with minimal ice-cold ethanol/water mixture g->h i Dry crystals under vacuum to constant weight h->i

Caption: Workflow for Mixed-Solvent Recrystallization.

Protocol: Preparative-Scale Recrystallization

Materials & Equipment:

  • Crude 3-(5-Bromo-2-ethoxyphenyl)acrylic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (at least two sizes)

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the crude solid into an appropriately sized Erlenmeyer flask with a stir bar. Heat ethanol in a separate beaker. Add the minimum amount of hot ethanol to the flask while stirring until the solid is completely dissolved.[1]

  • Saturation: While keeping the solution hot, add hot deionized water dropwise until you observe persistent turbidity (the "cloud point"). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again. If any insoluble impurities are visible, this is the stage for hot filtration.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[11]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.[4]

  • Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of an ice-cold ethanol/water mixture. Pour the cold crystal slurry into the funnel and apply vacuum.

  • Washing: With the vacuum still applied, wash the collected crystals with a minimal amount of fresh, ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.[1] Using too much wash solvent or a warm solvent will redissolve your product and reduce the yield.[11]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Transfer the purified solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature.

Section 3: Troubleshooting Guide

Problem Encountered Solution and Scientific Rationale
The compound "oiled out," forming liquid droplets instead of solid crystals. [12]Cause: The compound is coming out of solution at a temperature above its melting point, often due to being too concentrated or cooling too rapidly. Impurities can also suppress the melting point.Solution: 1. Reheat the mixture to redissolve the oil.2. Add a small amount (1-5% of total volume) of the "good" solvent (ethanol) to decrease the saturation level slightly.[12][13]3. Ensure very slow cooling. You can insulate the flask with glass wool or leave it on a hotplate that is turned off to cool gradually.4. If the problem persists, consider purifying a small sample with activated charcoal before recrystallization to remove impurities that may be causing the issue.[12]
No crystals have formed after cooling, even in the ice bath. [13]Cause: The solution is supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystal growth requires a nucleation site to begin.[13]Solution (in order of preference): 1. Scratch: Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches provide a surface for nucleation.[11][12][14]2. Seed: Add a tiny "seed" crystal of the pure compound to the solution to initiate crystallization.[11][12]3. Concentrate: If the above methods fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent (e.g., 10-20% of the volume) and attempt to cool again.[12][13]
The final yield is very low (<50%). [12]Cause: Significant product loss to the "mother liquor" (the filtrate).Potential Errors & Solutions: 1. Excess Solvent: Too much solvent was used initially. The only remedy is to collect the filtrate and evaporate the solvent to recover the remaining crude material for re-purification.[12]2. Premature Crystallization: The product crystallized in the funnel during hot filtration (if performed). Ensure the funnel and receiving flask are kept hot during this step.[14]3. Excessive Washing: The crystals were washed with too much cold solvent, or the solvent was not sufficiently cold. Always use a minimal amount of ice-cold solvent for washing.[11]
The recrystallized product is still impure (e.g., broad melting point). Cause: The chosen solvent system is not effective at separating the specific impurities present, or crystallization occurred too rapidly, trapping impurities within the crystal lattice.Solution: 1. Re-crystallize: A second recrystallization often significantly improves purity.2. Change Solvents: The impurities may have similar solubility properties to your product in the chosen system. Try one of the alternative solvent systems (e.g., Ethyl Acetate/Hexanes).3. Slow Down: Ensure the crystallization process is as slow as possible to promote the formation of a pure crystal lattice.[12]

Section 4: Purity Assessment

After recrystallization and drying, it is crucial to assess the purity of the final product.

  • Melting Point Analysis: This is the most common and rapid method. A pure compound will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point compared to the literature value indicates the presence of impurities.[1]

  • Chromatography (TLC/HPLC): These techniques can resolve the purified compound from any remaining impurities, providing a more quantitative assessment of purity.

  • Spectroscopy (NMR/FT-IR): Confirms the chemical identity and structure of the purified compound and can reveal the presence of solvent residue or other contaminants.

By following these guidelines, researchers can develop a robust and effective protocol for the purification of 3-(5-Bromo-2-ethoxyphenyl)acrylic acid, leading to a final product of high purity suitable for subsequent applications.

References
  • Application Note: A Detailed Protocol for the Purification of 3-Methylcinnamic Acid via Recrystalliz
  • Recrystallization of Cinnamic acid and Tryptamine Part I. YouTube.
  • Purification of Cinnamic Acid by Recrystallization
  • Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. PMC - NIH.
  • Mixed Solvent Crystalliz
  • Recrystallization General Concepts. University of Arizona.
  • Discussion on Recrystalliz
  • Solvents for Recrystalliz
  • Recrystallization Technique. University of California, Los Angeles.
  • Recrystallization Troubleshooting. Chemistry LibreTexts.
  • Questions and Answers in Recrystallisation.
  • Problems with Recrystallis
  • Experiment 2: Recrystalliz
  • Crystal structure of (E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde. PMC - NIH.
  • An In-depth Technical Guide to the Solubility of Acrylic Acid in Organic Solvents. Benchchem.

Sources

Troubleshooting

Troubleshooting cis-trans isomerization in cinnamic acid synthesis

Introduction Welcome to the technical support center for cinnamic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with or troubleshooting the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for cinnamic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with or troubleshooting the synthesis of cinnamic acid and its derivatives. A common and critical challenge in this area is controlling the stereochemical outcome, specifically the ratio of cis-(Z) and trans-(E) isomers. The trans-isomer is typically the thermodynamically more stable and desired product in many applications due to its planar structure and ability to participate in extended conjugation.[1]

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices, offering not just solutions but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between cis- and trans-cinnamic acid?

The primary difference lies in the spatial arrangement of the substituent groups around the carbon-carbon double bond. In trans-cinnamic acid, the phenyl and carboxyl groups are on opposite sides, leading to less steric hindrance and greater thermodynamic stability.[1][2] In the cis-isomer, these bulky groups are on the same side, causing steric strain and making it the less stable isomer. This structural difference leads to distinct physical and spectroscopic properties.

Propertytrans-Cinnamic Acid (E-isomer)cis-Cinnamic Acid (Z-isomer)Rationale for Difference
Melting Point ~133 °C42-68 °C (polymorphic)[3]The more symmetric shape of the trans-isomer allows for more efficient packing into a crystal lattice, requiring more energy to melt.
Solubility Less soluble in non-polar solventsMore soluble in non-polar solventsThe lower stability and less efficient packing of the cis-isomer often result in higher solubility.
¹H NMR (Vinylic Protons) Doublets, ³J ≈ 15-16 Hz[4][5][6]Doublets, ³J ≈ 12-13 Hz[4][5][6]The coupling constant (³J) is dependent on the dihedral angle between the protons. The ~180° angle in the trans-isomer results in a larger coupling constant compared to the ~0° angle in the cis-isomer, as described by the Karplus relationship.[6]
Thermodynamic Stability More stable[2]Less stableReduced steric hindrance between the phenyl and carboxyl groups in the trans configuration.
Q2: Which synthetic routes are common for cinnamic acid, and how do they influence isomer formation?

The two most common methods are the Perkin reaction and the Knoevenagel condensation.

  • Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (e.g., benzaldehyde) with an acid anhydride (e.g., acetic anhydride) in the presence of a weak base, like the sodium or potassium salt of the corresponding acid (e.g., sodium acetate).[7][8] The reaction typically requires high temperatures (~180 °C) and extended reaction times.[8][9] These conditions strongly favor the formation of the thermodynamically more stable trans-isomer. Any cis-isomer that might form initially tends to isomerize to the trans form under the harsh reaction conditions.[2]

  • Knoevenagel Condensation: This is a condensation between an aldehyde or ketone and a compound with an active methylene group, such as malonic acid, catalyzed by a base like pyridine or piperidine.[10][11] When malonic acid is used, the initial product undergoes decarboxylation to yield cinnamic acid.[10] This method is also highly selective for the trans-isomer, as it is the thermodynamically favored product.[12]

Q3: Can trans-cinnamic acid convert to the cis-isomer, and if so, how?

Yes, the conversion from the trans to the cis isomer is a well-documented process, primarily driven by photochemistry.[5]

  • Photochemical Isomerization: Exposure of a solution of trans-cinnamic acid to ultraviolet (UV) light can induce isomerization to the cis-isomer.[3][5] This process occurs because the UV energy excites the π-electrons of the double bond, allowing for rotation and subsequent relaxation to a mixture of both isomers. A photostationary state, a specific equilibrium ratio of cis to trans, will eventually be reached under continuous irradiation.[3][13] This is a common method for intentionally preparing cis-cinnamic acid.[5] Unintentional exposure of your samples or reaction mixtures to sunlight or other UV sources can lead to unwanted cis-isomer contamination.[14]

Troubleshooting Guide

Problem 1: My final product is an unexpected mixture of cis and trans isomers.

This is a common issue, often stemming from unintended isomerization post-synthesis or incomplete isomerization to the trans form during the reaction.

Diagnostic Workflow:

start Problem: cis/trans Mixture Detected check_reaction Was the reaction run under thermodynamic control? (e.g., Perkin at ~180°C, long duration) start->check_reaction check_uv Was the product exposed to UV light (e.g., sunlight) during workup or storage? check_reaction->check_uv Yes no_thermo Issue: Incomplete Isomerization. The reaction may not have reached thermodynamic equilibrium. check_reaction->no_thermo No uv_issue Issue: Photochemical Isomerization. UV exposure has converted some trans-product to the cis-isomer. check_uv->uv_issue Yes purification No UV exposure identified. Proceed to purification to isolate the desired trans-isomer. check_uv->purification No solution_thermo Solution: Increase reaction time and/or temperature to favor the more stable trans-isomer. no_thermo->solution_thermo solution_uv Solution: Protect the reaction and product from light. Use amber glassware or cover flasks with foil. uv_issue->solution_uv

Caption: Troubleshooting workflow for cis/trans mixture.

Causality and Solutions:

  • Cause A: Incomplete Reaction (Kinetic vs. Thermodynamic Control): While synthesis methods like the Perkin reaction favor the trans product, they require sufficient energy and time to overcome the activation barrier for isomerization from the potentially kinetically favored product to the thermodynamically stable trans product.[2][15] Short reaction times or temperatures below the optimum may halt the reaction before equilibrium is reached.

    • Solution: Ensure your reaction conditions are robust. For a Perkin reaction, heating at 180 °C for at least 4-5 hours is standard.[8] If you consistently get mixtures, consider extending the reaction time by an additional hour and re-analyzing the product ratio.

  • Cause B: Unintentional Photochemical Isomerization: trans-Cinnamic acid is susceptible to isomerization to the cis form upon exposure to UV light, which is present in sunlight and some laboratory lighting.[5][14] This can occur during workup, purification (e.g., on a TLC plate), or storage if the material is in a clear container on the benchtop.

    • Solution: Take precautions to protect your materials from light. Conduct workups away from direct sunlight. Use amber glass vials for storage, or wrap containers in aluminum foil.

Problem 2: The yield of my Perkin reaction is low, and I suspect side reactions related to isomerization.

Low yields in the Perkin reaction can be due to several factors, but side reactions can be exacerbated by improper conditions.[8] While isomerization itself doesn't lower the theoretical yield, related photochemical side reactions can.

Key Considerations:

  • Photodimerization: In addition to isomerization, UV exposure, particularly in the solid state or concentrated solutions, can lead to [2+2] cycloaddition reactions, forming dimers like truxillic and truxinic acids.[16][17] This consumes the monomeric cinnamic acid and reduces the yield of the desired product.

    • Solution: As with Problem 1, rigorously exclude light from the reaction and during all subsequent handling steps.

  • Reagent Purity and Conditions: The Perkin reaction is sensitive to moisture and impurities.[8][9]

    • Moisture: Water can hydrolyze the acetic anhydride, consuming it and preventing it from participating in the reaction. Ensure all glassware is oven-dried and use anhydrous sodium acetate.[9]

    • Benzaldehyde Purity: Benzaldehyde can readily oxidize in air to form benzoic acid.[8] Using freshly distilled benzaldehyde is crucial for achieving high yields.

Problem 3: How can I selectively isolate the trans-isomer from a cis/trans mixture?

Due to the significant differences in their physical properties, separating the two isomers is straightforward.

  • Method 1: Recrystallization (Most Common): trans-Cinnamic acid is generally less soluble than its cis-counterpart in many solvent systems and has a much greater tendency to form a stable crystal lattice.

    • Protocol:

      • Dissolve the crude mixture of isomers in a minimum amount of hot solvent (a mixture of water and ethanol is often effective).

      • Allow the solution to cool slowly to room temperature. The less soluble trans-isomer will crystallize out first.

      • Cool the mixture further in an ice bath to maximize the precipitation of the trans-isomer.

      • Collect the crystals by vacuum filtration. The more soluble cis-isomer will remain predominantly in the filtrate.

      • Verify the purity of the isolated crystals using ¹H NMR spectroscopy, checking for the disappearance of the vinylic proton signals corresponding to the cis-isomer (doublet around 5.8-6.0 ppm with J ≈ 12-13 Hz).[4][5]

  • Method 2: Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. The trans-isomer is typically less polar and will elute before the more polar cis-isomer. A solvent system like hexane/ethyl acetate is a good starting point. Monitor the fractions by TLC.

Experimental Protocol: Intentional Photoisomerization

This protocol describes the preparation of cis-cinnamic acid from the trans-isomer, a useful procedure for generating analytical standards or for research into the bioactivity of the cis form.[5]

Objective: To convert commercially available trans-cinnamic acid into a mixture containing a significant proportion of cis-cinnamic acid via UV irradiation.

Materials:

  • trans-Cinnamic acid

  • Methanol (or another suitable solvent like ethanol)

  • Quartz reaction vessel (or a borosilicate glass vessel, though it will filter some UV light)

  • UV lamp (e.g., a 254 nm mercury lamp)

  • Stir plate and stir bar

  • Rotary evaporator

Procedure:

  • Preparation: Prepare a solution of trans-cinnamic acid in methanol. A concentration of ~1-5 mg/mL is a good starting point.

  • Irradiation: Place the solution in the quartz vessel and position it a few centimeters from the UV lamp. Stir the solution continuously to ensure even exposure.

  • Monitoring: The progress of the isomerization can be monitored over time by taking small aliquots and analyzing them by ¹H NMR or HPLC. The appearance of new vinylic proton signals with a coupling constant of ~12-13 Hz will indicate the formation of the cis-isomer.[4][6]

  • Workup: Once a desired ratio is achieved (or the photostationary state is reached), turn off the lamp. Remove the solvent from the reaction mixture using a rotary evaporator. The resulting solid will be a mixture of trans- and cis-cinnamic acid.

  • Purification (Optional): The cis-isomer can be isolated from the mixture if desired, typically using column chromatography as it is difficult to selectively crystallize from the more abundant and less soluble trans-isomer.

Safety Note: UV radiation is harmful to the eyes and skin. Perform this procedure in a shielded box or with appropriate UV-blocking safety glasses and skin protection.

Visualizing the Perkin Reaction and Isomerization

The Perkin reaction proceeds through several steps, ultimately leading to the α,β-unsaturated acid. The high temperature of the reaction facilitates the isomerization to the more stable trans product.

cluster_0 Perkin Reaction Pathway cluster_1 Isomer Formation & Equilibration benzaldehyde Benzaldehyde + Acetic Anhydride enolate Enolate Formation (Base: AcO⁻) aldol Aldol Addition enolate->aldol Nucleophilic Attack elimination Elimination (E1cB) aldol->elimination hydrolysis Hydrolysis elimination->hydrolysis cis_product cis-Cinnamic Acid (Kinetic Product - Minor) hydrolysis->cis_product Initial Product Formation trans_product trans-Cinnamic Acid (Thermodynamic Product - Major) hydrolysis->trans_product cis_product->trans_product Isomerization (High Temp)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Structural Validation of (E)-3-(5-Bromo-2-ethoxyphenyl)acrylic acid

The following guide is structured as a technical application note designed for medicinal chemists and analytical scientists involved in SGLT2 inhibitor or glitazone precursor synthesis. Executive Summary & Application Co...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical application note designed for medicinal chemists and analytical scientists involved in SGLT2 inhibitor or glitazone precursor synthesis.

Executive Summary & Application Context

(E)-3-(5-Bromo-2-ethoxyphenyl)acrylic acid is a critical "Right-Hand Side" (RHS) building block in the synthesis of glycoside-based antidiabetic agents. Its structural integrity—specifically the (E)-geometry of the alkene and the regiochemistry of the bromine substituent—directly impacts the biological efficacy of the final pharmaceutical active ingredient (API).

This guide provides a definitive 1H NMR analysis protocol, comparing the target molecule against its two most common "alternatives" (process impurities): the (Z)-isomer and the 2-ethoxycinnamic acid (desbromo) analog.

Structural Analysis & Spin System Logic

Before interpreting the spectrum, we must deconstruct the magnetic environment. The molecule consists of three distinct spin systems:

  • The Acrylic System (ABX): A trans-alkene conjugated to an electron-withdrawing carboxyl group and an electron-rich aromatic ring.

  • The Ethoxy Side Chain (

    
    ):  A classic triplet-quartet motif.
    
  • The Aromatic Core (AMX): A 1,2,4-trisubstituted benzene ring.

The "Why" Behind the Shifts
  • Bromine Effect: The Br atom at position 5 exerts a -I (inductive withdrawal) effect, deshielding ortho protons (H-4, H-6).

  • Ethoxy Effect: The -OEt group at position 2 is a strong resonance donor (+R), significantly shielding the ortho proton (H-3) and para proton (H-5, occupied by Br).

  • Anisotropy: The carbonyl of the carboxylic acid deshields the

    
    -alkene proton, pushing it downfield (>7.5 ppm).
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized sample preparation method.

Step 1: Sample Preparation[1]
  • Solvent Selection: DMSO-d6 is mandatory.

    • Reasoning: Carboxylic acid protons are often invisible in

      
       due to exchange broadening. DMSO stabilizes the dimer/H-bond, revealing the -COOH peak at ~12-13 ppm.
      
  • Concentration: 10 mg in 0.6 mL DMSO-d6.

  • Temperature: 298 K (25°C).

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse) to maximize signal-to-noise for quaternary carbons if running 13C (though this guide focuses on 1H).

  • Transients (Scans): Minimum 16 scans.

  • Spectral Width: -2 to 14 ppm (to catch the acid proton).

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target (E)-isomer against its critical impurities. This data serves as the "Pass/Fail" criteria for batch release.

Table 1: Spectral Fingerprint Comparison (400 MHz, DMSO-d6)
RegionProton AssignmentTarget: (E)-Isomer (Expected)Alternative: (Z)-Isomer (Impurity)Alternative: Desbromo (Starting Material)
Acidic -COOH12.50 ppm (bs)12.40 ppm (bs)12.30 ppm (bs)
Alkene

-CH (C7)
7.82 ppm (d,

Hz
)
~6.90 ppm (d,

Hz
)
7.85 ppm (d,

Hz)
Alkene

-CH (C8)
6.58 ppm (d,

Hz
)
~5.95 ppm (d,

Hz
)
6.50 ppm (d,

Hz)
Aromatic H-6 (ortho to alkene)7.91 ppm (d,

Hz)
7.45 ppm (shielded by steric strain)7.65 ppm (dd, H-6)
Aromatic H-4 (ortho to Br)7.58 ppm (dd,

Hz)
7.55 ppm (m)7.35 ppm (m, H-4)
Aromatic H-3 (ortho to OEt)7.08 ppm (d,

Hz)
7.05 ppm (d)7.05 ppm (d, H-3)
Aromatic H-5 (Para to OEt)N/A (Bromine substituted) N/A6.95 ppm (t, H-5)
Aliphatic

4.12 ppm (q,

Hz)
4.10 ppm (q)4.10 ppm (q)
Aliphatic

1.36 ppm (t,

Hz)
1.35 ppm (t)1.35 ppm (t)
Key Differentiators (The "Performance" Metrics)
  • The Coupling Constant (

    
    ): 
    
    • Target: The trans-alkene must show a coupling of 15.5–16.5 Hz .

    • Failure Mode: A coupling of 10–12 Hz indicates the (Z)-isomer, often formed if the Knoevenagel condensation temperature was too high or light exposure occurred.

  • The Aromatic Pattern:

    • Target: The 5-Bromo substitution creates a distinct doublet (H-6) / doublet of doublets (H-4) / doublet (H-3) pattern.

    • Failure Mode: If H-5 appears (as a triplet or multiplet around 6.9-7.0 ppm), the bromination was incomplete (Desbromo impurity).

Visualizing the Assignment Logic

The following diagram illustrates the decision tree a researcher should follow when validating a batch of this intermediate.

NMR_Analysis_Flow Sample Crude Product (DMSO-d6) Alkene_Region Analyze Alkene Region (6.5 - 7.9 ppm) Sample->Alkene_Region Coupling_Check Check J-Coupling of Doublets Alkene_Region->Coupling_Check Isomer_E J = 16.0 Hz (Trans/E-Isomer) Coupling_Check->Isomer_E Primary Path Isomer_Z J = 12.0 Hz (Cis/Z-Isomer) Coupling_Check->Isomer_Z Impurity Aromatic_Region Analyze Aromatic Region (Integrate 6.9 - 8.0 ppm) Isomer_E->Aromatic_Region Integration_Check Total Integral = 3H? Aromatic_Region->Integration_Check Pattern_Check Check Splitting (H-6: d, H-4: dd, H-3: d) Integration_Check->Pattern_Check Yes (3H) Fail_Desbromo FAIL: Desbromo Impurity (Integral > 3H or H-5 triplet present) Integration_Check->Fail_Desbromo No (>3H) Pass PASS: Pure (E)-3-(5-Bromo-2-ethoxyphenyl)acrylic acid Pattern_Check->Pass Matches 1,2,4-Subst. Pattern_Check->Fail_Desbromo Matches 1,2-Subst.

Caption: Logical workflow for validating stereochemistry and regiochemistry via 1H NMR.

Detailed Mechanistic Interpretation

The Alkene Region (6.5 – 7.9 ppm)

The most diagnostic feature is the doublet at 7.82 ppm (H-


). It is significantly deshielded compared to the 

-proton (6.58 ppm ) due to two factors:
  • Resonance: The

    
    -carbon accepts electron density from the aromatic ring but is also part of the conjugated system withdrawing density toward the carbonyl.
    
  • Anisotropy: In the trans (E) conformation, the

    
    -proton lies in the deshielding cone of the carbonyl group. In the cis (Z) isomer, steric clash twists the carbonyl out of plane, reducing this deshielding effect, which explains why the (Z)-isomer signals are upfield [1].
    
The Aromatic Region (Regiochemistry Verification)

The 5-bromo-2-ethoxy substitution pattern is confirmed by the specific coupling of H-4 :

  • H-4 (7.58 ppm): Appears as a doublet of doublets.

    • Large coupling (

      
       Hz) to H-3 .
      
    • Small meta coupling (

      
       Hz) to H-6 .
      
  • H-6 (7.91 ppm): Appears as a doublet with small meta coupling (

    
     Hz). It is the most downfield aromatic signal due to the paramagnetic deshielding from the adjacent acrylic double bond [2].
    
  • H-3 (7.08 ppm): Appears as a doublet.[1] It is the most upfield aromatic signal, heavily shielded by the ortho-ethoxy oxygen lone pairs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for alkene coupling constants and anisotropy).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative database for chemical shift prediction).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5353646, Cinnamic acid. (Used for baseline cinnamic acid shift comparisons). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-(5-Bromo-2-ethoxyphenyl)acrylic Acid

Executive Safety Summary Hazard Class: Irritant / Potential Sensitizer (GHS Category 2 Skin/Eye, STOT SE 3) Critical Directive: This compound combines an acidic acrylic tail with a halogenated aromatic ring. While likely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Hazard Class: Irritant / Potential Sensitizer (GHS Category 2 Skin/Eye, STOT SE 3) Critical Directive: This compound combines an acidic acrylic tail with a halogenated aromatic ring. While likely a solid at room temperature, it poses significant inhalation risks as a dust and contact risks as a solution. Primary Engineering Control: All open handling (weighing, solubilizing) must occur inside a certified Chemical Fume Hood.

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the causality of the hazard. 3-(5-Bromo-2-ethoxyphenyl)acrylic acid presents a dual-threat profile:

  • The Acrylic Acid Moiety (Chemical Burn/Irritation): The carboxylic acid group (

    
    ) conjugated with the alkene makes this compound acidic. Upon contact with moisture in mucous membranes (eyes, lungs), it can protonate tissue, leading to acute irritation or chemical burns [1].
    
  • The Brominated Aromatic Ring (Systemic Toxicity/Persistence): Halogenated aromatics are often lipophilic, aiding skin absorption. Once absorbed, they can burden hepatic systems. Furthermore, the bromine atom mandates specific "Halogenated" waste streams to prevent toxic byproducts (dioxins) during incineration [2].

Physical Properties & Safety Implications
PropertyLikely StateSafety Implication
Physical State Solid / PowderHigh risk of airborne dust generation during weighing.
Solubility Organic Solvents (DMSO, MeOH)Solutions penetrate skin faster than solids; requires splash protection.
Acidity (pKa) ~4.0 - 5.0 (Est.)Corrosive to eye tissue; requires pH neutralization if spilled.

The PPE Matrix: Specification & Selection

Do not rely on generic "lab safety" rules. Use this matrix to select equipment based on specific barrier performance.

Protection ZoneRequired EquipmentTechnical Specification (Why?)
Hand (Primary) Nitrile Gloves Min. Thickness: 0.11 mm (4 mil).Reason: Nitrile offers superior resistance to organic acids compared to latex. Latex degrades rapidly upon contact with acidic organic solutions.
Hand (Secondary) Double Gloving Required when handling solutions >100mM. The outer glove acts as a sacrificial layer against splashes.
Eye / Face Chemical Goggles Standard: ANSI Z87.1 (Impact + Splash).Reason: Safety glasses leave gaps. Acidic powders can drift into the eye from the side; goggles provide a sealed environment.
Respiratory Fume Hood Face Velocity: 80–100 fpm.Contingency: If hood work is impossible, use a half-face respirator with P100/OV cartridges (Organic Vapor + Particulate).
Body Lab Coat (Cotton/Poly) Must be buttoned to the neck. Synthetic fibers (100% polyester) can melt if a fire occurs; blends or treated cotton are preferred.

Operational Protocol: Gowning & Handling

Proper PPE is useless if donned or doffed incorrectly. Cross-contamination often occurs when removing contaminated gloves.

Visualization: Safe Gowning Workflow

The following diagram illustrates the logical flow for donning and doffing PPE to minimize exposure.

GowningProtocol start Start: Lab Entry step1 1. Don Lab Coat (Button to Neck) start->step1 step2 2. Inspect Gloves (Nitrogen Inflation Test) step1->step2 step3 3. Don Eye Protection (Goggles) step2->step3 step4 4. Don Nitrile Gloves (Over Cuff) step3->step4 work EXPERIMENTAL WORK (In Fume Hood) step4->work doff1 5. Wash/Wipe Gloves (If splashed) work->doff1 doff2 6. Remove Gloves (Beak Method - Inside Out) doff1->doff2 doff3 7. Wash Hands (Immediate) doff2->doff3 end Exit Lab doff3->end

Figure 1: Sequential Gowning and De-gowning workflow to prevent dermal contact and cross-contamination.

Key Handling Steps
  • The Inflation Test: Before handling the chemical, trap air in your nitrile glove and squeeze. If it deflates, there is a micro-puncture. Discard immediately.

  • Weighing: Use an anti-static gun or bar if available. Brominated aromatic powders can be static-prone, causing them to "jump" onto gloves or sleeves.

  • Solubilization: Always add the solid to the solvent, not vice-versa, to prevent puff-back of powder.

Emergency Response & Disposal

Because this molecule contains Bromine (Br) , it cannot be treated as standard organic waste.[1]

Spill Response (Solid Powder)
  • Do NOT use compressed air. This will aerosolize the irritant.

  • Cover the spill with a wet paper towel (water or PEG-400) to dampen the powder.

  • Scoop the damp material into a wide-mouth jar.

  • Wipe the surface with a weak base (1% Sodium Bicarbonate) to neutralize any acidic residue [3].

Waste Disposal Logic

Improper disposal of halogenated compounds is a major regulatory violation. Incinerating bromine with standard waste can create corrosive hydrogen bromide (HBr) gas in the incinerator stack.

WasteDisposal waste Generated Waste: 3-(5-Bromo-2-ethoxyphenyl)acrylic acid decision Is it mixed with solvents? waste->decision solid Solid Waste Stream decision->solid No (Powder/Wipes) liquid Liquid Waste Stream decision->liquid Yes (In Solution) halo HALOGENATED WASTE (Red Tag/Label) solid->halo Bag & Tag liquid->halo Segregate from Acetone/Ethanol nonhalo NON-HALOGENATED WASTE (Do Not Use) liquid->nonhalo FORBIDDEN

Figure 2: Decision tree for segregating halogenated organic waste.

Disposal Protocol:

  • Labeling: Clearly mark the container "HALOGENATED ORGANIC WASTE."

  • Segregation: Do not mix with acetone or ethanol waste unless the entire container is designated for halogenated disposal. Even small amounts of Br can contaminate a 20L drum of non-halogenated solvent, increasing disposal costs significantly [4].

References

  • Fisher Scientific. (2025). Safety Data Sheet: p-Bromocinnamic acid. Retrieved from

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Cornell University EHS. (n.d.). Management Procedures For Specific Waste Types: Halogenated Solvents. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Bromo-2-ethoxyphenyl)acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Bromo-2-ethoxyphenyl)acrylic acid
© Copyright 2026 BenchChem. All Rights Reserved.